molecular formula C11H16BrClN4O2 B8407364 tert-butyl N-[2-[(5-bromo-2-chloro-pyrimidin-4-yl)amino]ethyl]carbamate

tert-butyl N-[2-[(5-bromo-2-chloro-pyrimidin-4-yl)amino]ethyl]carbamate

Cat. No.: B8407364
M. Wt: 351.63 g/mol
InChI Key: UVLUIWTZYZPWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-[(5-bromo-2-chloro-pyrimidin-4-yl)amino]ethyl]carbamate is a useful research compound. Its molecular formula is C11H16BrClN4O2 and its molecular weight is 351.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16BrClN4O2

Molecular Weight

351.63 g/mol

IUPAC Name

tert-butyl N-[2-[(5-bromo-2-chloropyrimidin-4-yl)amino]ethyl]carbamate

InChI

InChI=1S/C11H16BrClN4O2/c1-11(2,3)19-10(18)15-5-4-14-8-7(12)6-16-9(13)17-8/h6H,4-5H2,1-3H3,(H,15,18)(H,14,16,17)

InChI Key

UVLUIWTZYZPWGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC(=NC=C1Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,4-dichloropyrimidine 3.2 g (0.0135 mole) in ethanol 80 mL was added Hunig's base 3.0 mL followed by the addition of a solution of N-(tert-butoxycarbonyl)-1,2-diaminoethane 2.5 g (0.0156 mole) in 20 mL ethanol. The contents were stirred overnight for 20 hrs. The solvent was evaporated under vacuum. Ethyl acetate (200 mL) and water (100 mL) was added and the layers separated. The organic layer was dried with magnesium sulfate and then concentrated under vacuum. Column chromatography on silica gel using hexane/ethyl acetate (0-60%) afforded tert-butyl N-[2-[(5-bromo-2-chloro-pyrimidin-4-yl)amino]ethyl]carbamate. 1H NMR (d6-DMSO) 8.21 (s, 1H), 7.62 (brs, 1H), 7.27 (brs, 1H), 3.39 (m, 2H), 3.12 (m, 2H), 1.34 (s, 9H). LCMS (ESI) 351 (M+H)
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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